molecular formula C33H40O15 B13397138 3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

Cat. No.: B13397138
M. Wt: 676.7 g/mol
InChI Key: COHHGQPQHHUMDG-UHFFFAOYSA-N
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Description

This compound is a highly substituted chromen-4-one (flavonoid) derivative featuring a complex glycosylation pattern and a prenylated side chain. Its core structure includes:

  • A chromen-4-one backbone with hydroxyl groups at positions 5 and 5.
  • A 4-methoxyphenyl group at position 2.
  • Two glycosidic moieties: a methylated oxan-2-yl (likely a rhamnose derivative) and a hydroxymethyl-substituted oxan-2-yl (glucose derivative) at position 3. These glycosylations significantly influence solubility and bioavailability .

Properties

IUPAC Name

3-[4,5-dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O15/c1-13(2)5-10-17-18(35)11-19(36)21-24(39)30(28(46-29(17)21)15-6-8-16(43-4)9-7-15)47-33-31(26(41)22(37)14(3)44-33)48-32-27(42)25(40)23(38)20(12-34)45-32/h5-9,11,14,20,22-23,25-27,31-38,40-42H,10,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHHGQPQHHUMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Natural Extraction and Isolation

Natural sources such as plants from the Epimedium genus are rich in flavonoids and prenylated derivatives similar to the target compound. The extraction process generally involves:

  • Solvent extraction : Using polar solvents like methanol, ethanol, or water to extract phenolic compounds from plant material.
  • Liquid-liquid partitioning : Employing solvents such as ethyl acetate or n-butanol to partition the crude extract, enriching for flavonoid constituents.
  • Chromatographic purification : Applying techniques like column chromatography, preparative HPLC, and Sephadex LH-20 to isolate the target compound based on polarity, size, and affinity.

Research Data : Studies have isolated similar compounds from Epimedium species through these methods, emphasizing the importance of solvent polarity and chromatographic conditions for purity and yield.

Semi-Synthesis Approaches

Semi-synthesis involves modifying naturally extracted precursors to obtain the target molecule:

  • Starting materials : Flavonoid aglycones or glycosides isolated from plant extracts.
  • Glycosylation : Using glycosyl donors such as peracetylated sugars or activated glycosyl halides under catalysis (e.g., BF₃·Et₂O) to attach sugar moieties at specific hydroxyl groups.
  • Hydroxylation and methylation : Employing regioselective hydroxylation (via osmium tetroxide or other oxidants) and methylation (using methyl iodide or dimethyl sulfate) to introduce hydroxyl and methoxy groups at designated positions.
  • Prenylation : Attaching the prenyl group (3-methylbut-2-enyl) through Friedel-Crafts alkylation or prenyl transferase enzyme mimetics.

Research Data : Similar semi-synthetic pathways have been documented for flavonoid derivatives, highlighting regioselectivity and stereoselectivity as critical parameters.

Total Synthesis Strategies

Total synthesis of such complex flavonoids involves multi-step organic synthesis, often utilizing:

  • Construction of the chromen-4-one core : Via cyclization of appropriately substituted benzopyran derivatives, such as through the Baker-Venkataraman rearrangement or oxidative cyclization of chalcones.
  • Introduction of hydroxyl and methoxy groups : Using electrophilic aromatic substitution or selective methylation with methylating agents.
  • Glycosylation steps : As in semi-synthesis, employing glycosyl donors and catalysts to attach sugar units at specific hydroxyl groups.
  • Prenylation : Achieved by prenyl transfer reactions, often catalyzed by prenyltransferases or via chemical alkylation methods.

Research Data : Total synthesis routes for similar flavonoids have been reported, emphasizing the importance of protecting groups, stereoselective reactions, and regioselective modifications to achieve the target structure.

Specific Methodologies and Reaction Conditions

Methodology Key Reagents & Conditions Notes
Solvent extraction Methanol, ethanol, water; room temperature or reflux Extracts phenolic compounds from plant tissues
Liquid-liquid partitioning Ethyl acetate, n-butanol; separation based on polarity Enriches flavonoid fractions
Chromatography Silica gel, Sephadex LH-20, HPLC; gradient elution Purifies target compounds with high purity
Glycosylation Glycosyl donors (e.g., peracetylated sugars), BF₃·Et₂O Attaches sugar moieties regioselectively
Hydroxylation Osmium tetroxide, or enzymatic hydroxylation Introduces hydroxyl groups at specific aromatic positions
Methylation Methyl iodide, dimethyl sulfate; basic conditions Adds methoxy groups selectively
Prenylation Prenyl bromide, prenyl transferases, or Friedel-Crafts reagents Attaches prenyl groups at designated sites
Cyclization reactions Oxidative cyclization, Baker-Venkataraman rearrangement Constructs the chromen-4-one core

Notes on Synthesis Challenges

  • Stereochemistry : Achieving the correct stereochemistry at multiple chiral centers is critical for biological activity.
  • Regioselectivity : Selective hydroxylation, methylation, and glycosylation require precise control to avoid side reactions.
  • Yield optimization : Multi-step synthesis often suffers from low overall yields, necessitating optimization of each step.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromen-4-one derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.

    Industry: Used in the development of new materials and as a natural colorant in food and cosmetics.

Mechanism of Action

The biological activity of this compound is primarily due to its ability to interact with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. The chromen-4-one core can interact with enzymes and receptors, modulating their activity and leading to anti-inflammatory and anticancer effects. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related flavonoids and coumarins:

Compound Name Molecular Weight (g/mol) Key Substituents Reported Bioactivity Source
3-[Target Compound] ~700 (estimated) 4-methoxyphenyl, prenyl, di-glycosidic moieties Hypothesized: Antioxidant, enzyme inhibition (e.g., acetylcholinesterase)
5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one 284.268 4-methoxyphenyl, no glycosylation or prenyl group Antimicrobial, moderate antioxidant activity
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-glucosylchromen-4-one 432.383 4-hydroxyphenyl, monoglycoside at position 8 Enhanced solubility, tyrosinase inhibition (skin whitening potential)
Kaempferol 3-neohesperidoside 594.525 Rhamnose-glucose disaccharide at position 3, hydroxylated phenyl Acetylcholinesterase inhibition (IC₅₀ = 8.25 µM)
6,8-Diglucopyranosyl-3',5,7-trihydroxy-4'-methoxyflavone 594.525 Two glucosyl groups at positions 6 and 8, 4'-methoxyphenyl Antioxidant, UV-protective effects in cosmetics
Coumarin (1,2-benzopyrone) 146.14 Simple lactone structure, no glycosylation Anti-edema, immunomodulatory, limited enzyme inhibition

Key Differences and Implications

Glycosylation vs. Aglycone Forms: The target compound’s di-glycosylation at position 3 enhances water solubility compared to non-glycosylated analogs like 5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one (MW 284.27) . However, excessive glycosylation (e.g., 6,8-diglucopyranosyl derivatives) may reduce membrane permeability . Kaempferol 3-neohesperidoside (MW 594.52) shows stronger acetylcholinesterase inhibition (-8.25 kcal/mol binding affinity) than simpler glycosides, suggesting the target compound’s larger size and prenyl group could further modulate enzyme interactions .

Prenylation: The 3-methylbut-2-enyl group at position 8 distinguishes the target compound from most flavonoids in the evidence.

Methoxy vs. Hydroxy Groups :

  • The 4-methoxyphenyl group in the target compound reduces polarity compared to 4-hydroxyphenyl analogs (e.g., 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one, MW 286.24). Methoxy groups often enhance metabolic stability but may reduce antioxidant capacity due to decreased hydrogen-donating ability .

Data Tables

Table 1: Structural Comparison of Flavonoids

Feature Target Compound 5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one Kaempferol 3-neohesperidoside
Glycosylation Di-glycoside (positions 3) None Disaccharide (position 3)
Prenylation 3-methylbut-2-enyl (position 8) None None
Aromatic Substituent 4-methoxyphenyl 4-methoxyphenyl 4-hydroxyphenyl
Molecular Weight ~700 (estimated) 284.268 594.525

Table 2: Bioactivity Trends

Compound Antioxidant Activity Enzyme Inhibition Solubility
Target Compound Moderate (predicted) Likely acetylcholinesterase inhibition High (due to glycosylation)
Non-glycosylated analog High Limited Low
Coumarin Low Anti-edema, immunomodulation Moderate

Biological Activity

The compound 3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one belongs to the class of chromones, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a chromenone core, which is integral to its biological activity. The chromone scaffold is a versatile platform in medicinal chemistry, exhibiting a wide range of pharmacological properties.

Chemical Structure

Chemical Structure <!-- Placeholder for actual image -->

Key Features

  • Chromone Core : Central to various biological activities.
  • Hydroxyl Groups : Contribute to antioxidant and anti-inflammatory properties.
  • Methoxy and Methyl Substituents : Potentially enhance lipophilicity and bioavailability.

Antioxidant Activity

Chromones have been documented for their antioxidant properties. The presence of multiple hydroxyl groups in the compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that compounds with similar structures can significantly reduce oxidative damage in cellular models .

Anti-inflammatory Effects

Research indicates that chromones can inhibit pro-inflammatory cytokines. The compound under discussion may modulate pathways such as NF-κB and MAPK, leading to decreased expression of inflammatory markers like TNF-α and IL-6 .

Antimicrobial Activity

Chromones exhibit antimicrobial properties against a range of pathogens. Specifically, derivatives of chromenone structures have shown effectiveness against bacteria and fungi. The compound's structural features may contribute to its ability to disrupt microbial cell walls or inhibit essential enzymes .

Anticancer Potential

The anticancer effects of chromones have been extensively studied. The compound may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways. Notably, certain derivatives have shown selective cytotoxicity towards cancer cells while sparing normal cells .

Enzyme Inhibition

Various studies highlight the ability of chromones to inhibit key enzymes involved in metabolic pathways. For instance, they can act as inhibitors of α-glucosidase, which is relevant in managing diabetes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromone derivatives. Modifications at specific positions on the chromone scaffold can enhance or diminish activity:

ModificationEffect on Activity
Hydroxyl group at position 3Enhances antioxidant activity
Methoxy group at position 2Increases lipophilicity
Methyl substitution at position 8Potentially improves anticancer activity

Case Studies

  • Anti-Trypanosomatid Activity :
    A study evaluated various chromone derivatives against Trypanosoma brucei, revealing that specific modifications led to significant anti-parasitic activity (EC50 = 1.1 μM) with favorable selectivity indices .
  • Antioxidant Efficacy :
    In vitro assays demonstrated that compounds similar to the one discussed showed potent antioxidant effects by reducing ROS levels in human cell lines .
  • Anticancer Mechanisms :
    Research involving breast cancer cell lines indicated that certain chromone derivatives could induce apoptosis via mitochondrial pathways, suggesting a promising avenue for cancer therapy .

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for structural elucidation of this compound?

  • Methodology: Use a combination of NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) to resolve the glycosylation pattern and chromen-4-one backbone. Mass spectrometry (HRMS) is critical for confirming molecular weight and fragmentation patterns, especially for the 3-methylbut-2-enyl side chain and methoxyphenyl group .
  • Key challenges: Overlapping signals from hydroxyl groups and sugar moieties require deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to enhance resolution .

Q. How can researchers isolate this compound from natural sources or synthetic mixtures?

  • Methodology: Employ preparative HPLC with a C18 column and gradient elution (water:acetonitrile with 0.1% formic acid). Monitor fractions via UV at 280 nm (chromen-4-one absorption) .
  • Validation: Compare retention times and spectral data with reference standards from databases like PubChem or isolated natural product libraries .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Recommendations:

  • Antioxidant activity: DPPH/ABTS radical scavenging assays (relevant due to polyphenolic hydroxyl groups) .
  • Enzyme inhibition: Use fluorescence-based assays for CYP450 isoforms (CYP3A4, CYP2D6) to assess metabolic interactions .
    • Controls: Include quercetin (antioxidant) and ketoconazole (CYP inhibitor) as positive controls.

Advanced Research Questions

Q. How do glycosylation patterns influence bioactivity and solubility?

  • Structural insights: The trihydroxyoxan-2-yl and hydroxymethyl groups ( ) enhance water solubility via hydrogen bonding but may reduce membrane permeability.
  • Experimental design: Compare aglycone derivatives (via enzymatic hydrolysis) in parallel assays. Use Caco-2 cell monolayers to quantify permeability changes .
  • Data contradiction: If bioactivity decreases despite solubility improvements, evaluate steric hindrance using molecular docking simulations .

Q. What strategies resolve contradictions in reported bioactivity across studies?

  • Troubleshooting steps:

Purity verification: Confirm compound purity (>95%) via HPLC-ELSD and 1H NMR integration. Impurities from incomplete glycosylation (e.g., ) may skew results.

Assay conditions: Standardize cell culture media (e.g., serum-free to avoid protein binding) and pH (chromen-4-one stability is pH-sensitive) .

Metabolite profiling: Use LC-MS/MS to identify degradation products or phase I metabolites that may antagonize parent compound effects .

Q. How can researchers model the compound’s pharmacokinetics (PK) in silico?

  • Parameters: Leverage SwissADME or ADMETLab to predict:

  • LogP: Estimated at -0.87 (indicating low lipophilicity, consistent with glycosylation) .
  • GI absorption: Low (<30%), suggesting intravenous or prodrug strategies for in vivo studies .
    • Validation: Cross-reference with experimental Caco-2 permeability data and murine PK trials .

Data Gaps and Future Directions

Q. Are there ecological toxicity data for this compound?

  • Current status: No empirical data on persistence, bioaccumulation, or aquatic toxicity are available ( ).
  • Recommended assays:

  • Microtox® assay (Vibrio fischeri bioluminescence inhibition) for acute toxicity.
  • OECD 301F biodegradation test to assess environmental persistence .

Q. What synthetic routes are reported for derivatives with improved stability?

  • Key method: Methylation of hydroxyl groups ( ) using K₂CO₃/CH₃I in DMF (48h, RT) to block oxidation-prone sites.
  • Optimization: Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to reduce side reactions and improve yields .

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